Cas no 897445-45-3 (4-chloro-6-(4-chlorophenyl)pyrimidine)

4-chloro-6-(4-chlorophenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- PYRIMIDINE, 4-CHLORO-6-(4-CHLOROPHENYL)-
- 4-Chloro-6-(4-chloro-phenyl)-pyrimidine
- HS-3154
- CCG-358836
- DB-195615
- EN300-238630
- 897445-45-3
- AKOS005208511
- SCHEMBL1257940
- G62810
- F1967-0497
- SB60004
- MKNGXRJNEVAVAS-UHFFFAOYSA-N
- 4-chloro-6-(4-chlorophenyl)pyrimidine
-
- MDL: MFCD09861686
- Inchi: InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H
- InChI Key: MKNGXRJNEVAVAS-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)C2=CC(=NC=N2)Cl
Computed Properties
- Exact Mass: 223.9908036g/mol
- Monoisotopic Mass: 223.9908036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 3.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 357.6±27.0 °C at 760 mmHg
- Flash Point: 201.3±9.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-chloro-6-(4-chlorophenyl)pyrimidine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
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Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-chloro-6-(4-chlorophenyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238630-5.0g |
4-chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Chemenu | CM337949-1g |
4-Chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 95%+ | 1g |
$1066 | 2021-08-18 | |
Chemenu | CM337949-250mg |
4-Chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 95%+ | 250mg |
$412 | 2021-08-18 | |
Enamine | EN300-238630-10.0g |
4-chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
A2B Chem LLC | AU67518-10mg |
4-Chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 95%+ | 10mg |
$291.00 | 2024-04-19 | |
A2B Chem LLC | AU67518-2.5g |
4-Chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 95%+ | 2.5g |
$2158.00 | 2024-04-19 | |
Enamine | EN300-238630-10g |
4-chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 10g |
$2393.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141124-1g |
4-Chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 97% | 1g |
¥7378.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141124-100mg |
4-Chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 97% | 100mg |
¥2004.00 | 2024-04-26 | |
A2B Chem LLC | AU67518-1mg |
4-Chloro-6-(4-chlorophenyl)pyrimidine |
897445-45-3 | 95%+ | 1mg |
$245.00 | 2024-04-19 |
4-chloro-6-(4-chlorophenyl)pyrimidine Related Literature
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
Additional information on 4-chloro-6-(4-chlorophenyl)pyrimidine
Recent Advances in the Study of 4-chloro-6-(4-chlorophenyl)pyrimidine (CAS: 897445-45-3) in Chemical Biology and Pharmaceutical Research
The compound 4-chloro-6-(4-chlorophenyl)pyrimidine (CAS: 897445-45-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrimidine core and chlorophenyl substituent, has been identified as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic compounds, highlighting its importance in modern medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-chloro-6-(4-chlorophenyl)pyrimidine in the development of novel EGFR tyrosine kinase inhibitors. The research team demonstrated that this compound serves as an excellent scaffold for designing potent inhibitors with improved selectivity profiles. Through structure-activity relationship (SAR) studies, they identified several derivatives that showed promising activity against resistant mutations of EGFR, suggesting potential applications in targeted cancer therapies.
In the antimicrobial domain, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of 4-chloro-6-(4-chlorophenyl)pyrimidine derivatives as potential antibacterial agents. The study revealed that certain modifications to the pyrimidine core resulted in compounds with significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings open new avenues for addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, advancements have been made in the production and purification of 4-chloro-6-(4-chlorophenyl)pyrimidine. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces environmental impact. The new method employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's increasing focus on sustainable manufacturing practices.
The pharmacokinetic properties of 4-chloro-6-(4-chlorophenyl)pyrimidine derivatives have also been the subject of recent investigations. Research published in European Journal of Pharmaceutical Sciences examined the metabolic stability and membrane permeability of various analogs, providing valuable insights for drug design optimization. These studies contribute to our understanding of how structural modifications affect the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.
Looking forward, the versatility of 4-chloro-6-(4-chlorophenyl)pyrimidine continues to inspire innovative research across multiple therapeutic areas. Current investigations are exploring its potential in neurological disorders, inflammatory diseases, and as a component of PROTACs (proteolysis targeting chimeras). The compound's unique chemical properties and demonstrated biological activities ensure its ongoing relevance in pharmaceutical research and development.
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